

What are the chemical properties of 1-Methylallyl acetate

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Compound of Interest

Compound Name: 1-Methylallyl acetate

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An In-Depth Technical Guide to **1-Methylallyl Acetate**: Chemical Properties, Characterization, and Applications

Abstract

This technical guide provides a comprehensive analysis of **1-methylallyl acetate** (CAS No. 6737-11-7), an unsaturated ester of significant interest in synthetic chemistry. As a versatile chemical intermediate, understanding its chemical properties is paramount for researchers, scientists, and professionals in drug development. This document delineates the compound's chemical identity, physicochemical properties, and detailed spectroscopic profile. It offers field-proven experimental protocols for its characterization and a representative synthetic pathway, emphasizing the causal reasoning behind methodological choices. Furthermore, this guide explores the reactivity of its core functional groups and discusses potential applications, particularly in polymer science and as a modifiable scaffold in medicinal chemistry.

Chemical Identity and Structure

1-Methylallyl acetate, systematically named but-3-en-2-yl acetate, is an organic compound featuring both an ester and an alkene functional group.^{[1][2]} Its structure consists of an acetate group linked to the secondary carbon of a butene chain, creating a chiral center and imparting specific reactivity to the molecule.

Identifier	Value
IUPAC Name	but-3-en-2-yl acetate[1][2]
Synonyms	1-Methylallyl acetate, Acetic acid 1-buten-3-yl ester, 1-Methyl-2-propenyl acetate, 3-Buten-2-ol, acetate[1][3][4]
CAS Registry Number	6737-11-7[1][2][3][4][5]
Molecular Formula	C ₆ H ₁₀ O ₂ [1][3][4][5]
Molecular Weight	114.14 g/mol [1][3][4]
SMILES	CC(C=C)OC(=O)C[1][2]
InChIKey	LYWCPTCPTWCZSZ-UHFFFAOYSA-N[1][2][3][4]

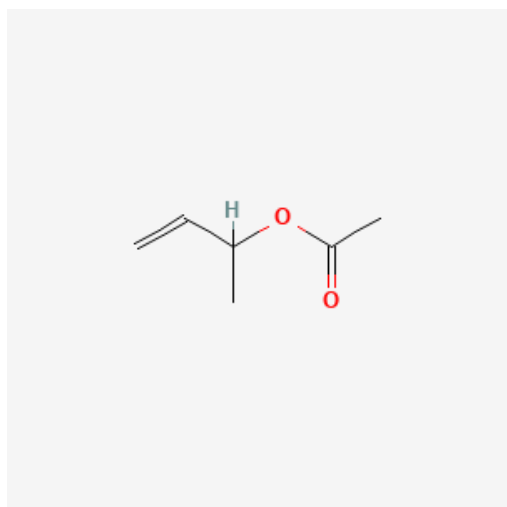


Figure 1: 2D Chemical Structure of **1-Methylallyl Acetate**.

Physicochemical Properties

The physical properties of **1-methylallyl acetate** dictate its handling, purification, and reaction conditions. As a relatively small ester, it is a liquid at room temperature with a characteristic boiling point suitable for purification by distillation.

Property	Value	Source
Appearance	Colorless Liquid	Assumed based on similar small esters
Boiling Point	111.9 °C (at 1.01325 bar)	[2]
Melting Point	-90.2 °C	[2]
Density	0.893 g/cm ³ (at 25 °C)	[2]
Octanol/Water Partition Coefficient (logP)	1.124 (Crippen Calculated)	[4]

Spectroscopic Profile for Structural Elucidation

Confirming the identity and purity of **1-methylallyl acetate** is critically dependent on spectroscopic analysis. The following sections detail the expected spectral features and provide standardized protocols for data acquisition, ensuring a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Proton Assignment	Approx. Chemical Shift (δ, ppm)	Multiplicity	Integration
-CH ₃ (vinyl side)	~1.3	Doublet	3H
-CH ₃ (acetate)	~2.0	Singlet	3H
=CH ₂ (terminal)	~5.1 - 5.3	Multiplet	2H
-CH- (ester link)	~5.3 - 5.5	Multiplet	1H

| =CH- (internal) | ~5.7 - 5.9 | Multiplet | 1H |

Predicted ^{13}C NMR Spectral Data (CDCl_3 , 100 MHz)

Carbon Assignment	Approx. Chemical Shift (δ , ppm)
-CH ₃ (vinyl side)	~20
-CH ₃ (acetate)	~21
-CH- (ester link)	~72
=CH ₂ (terminal)	~115
=CH- (internal)	~138

| C=O (ester) | ~170 |

- Sample Preparation: Dissolve 5-10 mg of purified **1-methylallyl acetate** in approximately 0.7 mL of deuterated chloroform (CDCl_3). The choice of CDCl_3 is based on its excellent solubilizing power for nonpolar to moderately polar organic compounds and its well-characterized residual solvent peak. Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shift to 0.00 ppm.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths are advantageous as they provide better signal dispersion, which is crucial for resolving the complex multiplets in the vinyl region of this molecule.
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans (typically 8-16) to achieve a high signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A significantly higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.

Characteristic IR Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Description
C=O (ester)	~1735	Strong, sharp stretch
C=C (alkene)	~1645	Medium stretch
C-O (ester)	~1240	Strong stretch

| =C-H | ~3080 | Medium stretch |

- **Sample Preparation:** As **1-methylallyl acetate** is a liquid, the spectrum is most conveniently acquired neat. Place one drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin capillary film. These materials are transparent to mid-range IR radiation.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** First, record a background spectrum of the clean, empty salt plates to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal structural information through fragmentation patterns.

- **Molecular Ion (M⁺):** The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 114.14.[3]
- **Key Fragmentation:** A prominent fragment is expected at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺. Another significant fragmentation pathway involves the loss of the acetate group, leading to the formation of the butenyl cation.

Chemical Reactivity and Synthesis

The molecule's reactivity is governed by its two primary functional groups: the ester and the alkene.

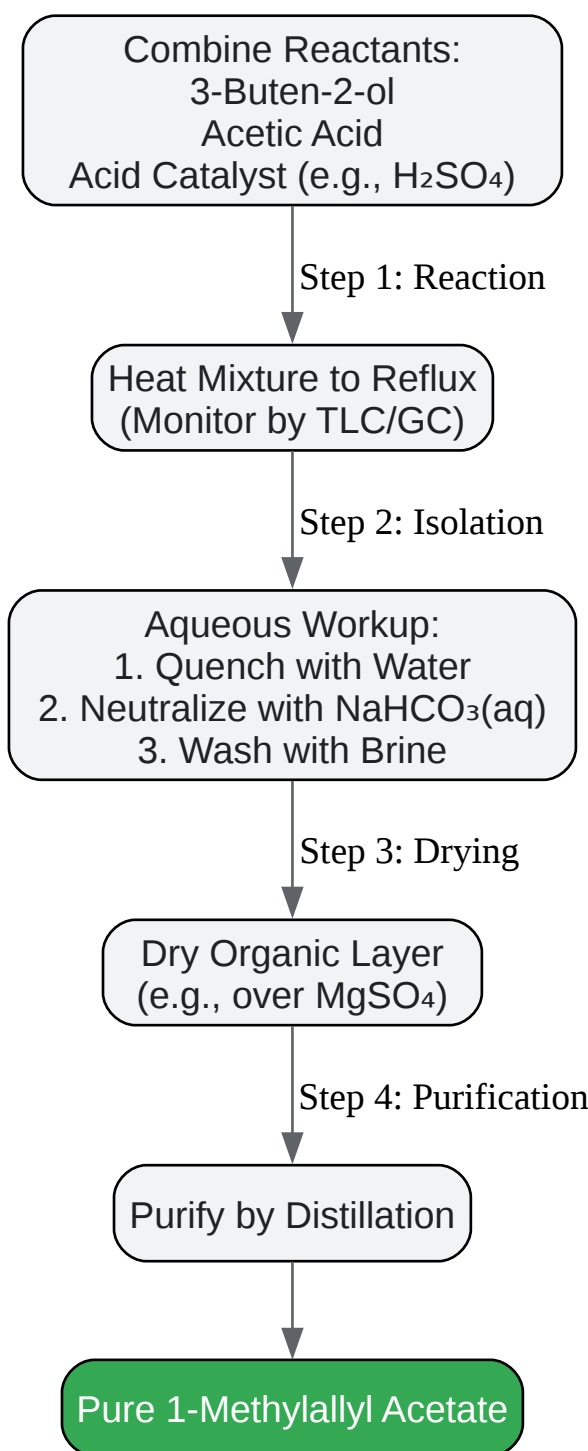
Key Reactivity Pathways

- **Ester Hydrolysis:** Like any ester, **1-methylallyl acetate** can be hydrolyzed under acidic or basic (saponification) conditions to yield 3-buten-2-ol and acetic acid or its corresponding salt.
- **Alkene Reactions:** The carbon-carbon double bond is susceptible to a variety of addition reactions, including:
 - **Hydrogenation:** Catalytic hydrogenation (e.g., with $\text{H}_2/\text{Pd-C}$) will reduce the double bond to yield sec-butyl acetate.
 - **Halogenation:** Addition of halogens like Br_2 or Cl_2 across the double bond.
 - **Polymerization:** The allylic nature of the double bond makes it a potential monomer, though radical polymerization can be challenging due to degradative chain transfer to the allylic position.

Caption: Key reactivity pathways of **1-methylallyl acetate**.

Laboratory-Scale Synthesis: Fischer Esterification

A standard and reliable method for synthesizing **1-methylallyl acetate** is the Fischer esterification of its parent alcohol, 3-buten-2-ol, with acetic acid.



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Caption: Experimental workflow for the synthesis of **1-methylallyl acetate**.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser, add 3-buten-2-ol (1.0 eq) and glacial acetic acid (1.5 eq). The use of excess acetic acid helps to drive the

equilibrium towards the product side, in accordance with Le Châtelier's principle.

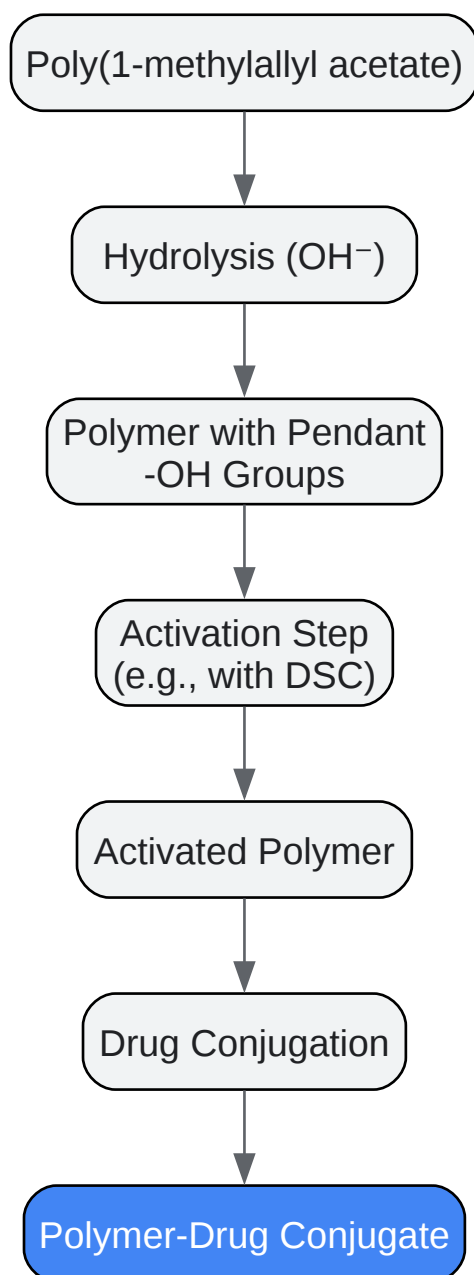
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the alcohol's molar amount). The acid protonates the carbonyl oxygen of the acetic acid, making it a much more reactive electrophile.
- **Reflux:** Heat the reaction mixture to reflux with stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
- **Workup:** Cool the mixture to room temperature and transfer it to a separatory funnel. Dilute with diethyl ether or another suitable organic solvent. Wash the organic layer sequentially with:
 - Water, to remove the bulk of the acid and excess acetic acid.
 - Saturated sodium bicarbonate solution, to neutralize any remaining acid catalyst. This step is critical to prevent product decomposition during distillation.
 - Brine (saturated NaCl solution), to reduce the solubility of organic material in the aqueous layer and aid in phase separation.
- **Drying and Purification:** Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO_4). Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation to obtain pure **1-methylallyl acetate**.

Applications in Research and Drug Development

While **1-methylallyl acetate** is primarily used as a solvent and a synthetic intermediate, its structure offers potential for more advanced applications.^[6]

- **Polymer Chemistry:** Analogous to its isomer methallyl acetate, it can be explored as a comonomer in polymerization reactions.^{[7][8]} The incorporation of this monomer can modify the physical properties of polymers, such as flexibility and adhesion.^[8]

- Scaffold for Drug Development: The acetate group serves as a latent hydroxyl group. Post-polymerization hydrolysis could unmask pendant secondary alcohol functionalities along a polymer backbone. These hydroxyl groups can then be used as attachment points for conjugating drug molecules, targeting ligands, or solubility enhancers. This strategy is a hypothetical but mechanistically sound approach for creating novel polymer-drug delivery systems.[7]



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Caption: A potential pathway for creating a polymer-drug conjugate.

Furthermore, the presence of the methyl group itself is highly relevant in medicinal chemistry. The strategic introduction of methyl groups is a common tactic in lead optimization to modulate physicochemical properties, block metabolic soft spots, and improve pharmacokinetic profiles.
[9]

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety.

- Hazards: **1-Methylallyl acetate** is considered harmful if swallowed.[1] As a low-boiling point ester, it should be treated as a flammable liquid.
- Handling:
 - Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10][11]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]
 - Keep away from heat, sparks, open flames, and other ignition sources.[10][13]
 - Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[10][11]
- Storage:
 - Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[10][11]
 - Keep the container tightly closed and properly labeled.[10][13]

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References

- 1. 1-Methylallyl acetate | C₆H₁₀O₂ | CID 138821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem-casts.com [chem-casts.com]
- 3. 1-Methylallyl acetate [webbook.nist.gov]
- 4. 1-Methylallyl acetate (CAS 6737-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-METHYLALLYL ACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. bocsci.com [bocsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aglayne.com [aglayne.com]
- 11. fishersci.com [fishersci.com]
- 12. chemscene.com [chemscene.com]
- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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